3-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one
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Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one is a useful research compound. Its molecular formula is C19H23FN2O4S and its molecular weight is 394.46. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Research on structurally related heterocyclic compounds, such as those containing isoxazole and thiazepane rings, often focuses on the synthesis of novel derivatives with potential therapeutic properties. For instance, studies on the synthesis of diverse libraries through alkylation and ring closure reactions using ketonic Mannich bases derived from acetylthiophene have been conducted to generate structurally diverse compounds for various biological applications (Roman, 2013). Such synthetic approaches could be relevant for the synthesis and further exploration of the compound .
Pharmacological Properties
Compounds with isoxazole and thiazepane motifs have been investigated for their pharmacological properties. For example, neurokinin-1 receptor antagonists incorporating similar structural features have shown potential for clinical applications in emesis and depression (Harrison et al., 2001). Additionally, compounds like TPA023, which contain fluorophenyl and triazolopyridazine structures, have been studied for their anxiolytic properties without inducing sedation, suggesting a possible research direction for compounds with related chemical features (Atack et al., 2006).
Cell Growth and Anticancer Activity
The evaluation of novel synthetic compounds for their anticancer activities is a significant area of scientific research. For instance, the use of cell growth assays in culture to evaluate the potential anticancer properties of novel compounds is a common approach (Cory et al., 1991). Synthesis and structural characterization of isostructural compounds bearing fluorophenyl groups have also been linked to potential applications in the development of new therapeutic agents (Kariuki et al., 2021).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-13-15(14(2)26-21-13)7-8-19(23)22-10-9-18(27(24,25)12-11-22)16-5-3-4-6-17(16)20/h3-6,18H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYRABHUKHDRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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